1,4-Phenylenebis(methylene)selenocyanate
CAS No.: 85539-83-9
Cat. No.: VC1601005
Molecular Formula: C10H8N2Se2
Molecular Weight: 314.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85539-83-9 |
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Molecular Formula | C10H8N2Se2 |
Molecular Weight | 314.1 g/mol |
IUPAC Name | [4-(selenocyanatomethyl)phenyl]methyl selenocyanate |
Standard InChI | InChI=1S/C10H8N2Se2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 |
Standard InChI Key | QFTBWTJGZHUOAW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |
Canonical SMILES | C1=CC(=CC=C1C[Se]C#N)C[Se]C#N |
Introduction
1,4-Phenylenebis(methylene)selenocyanate (CAS 85539-83-9) is a synthetic organoselenium compound with demonstrated chemopreventive properties against multiple cancer types. This aromatic selenium derivative exhibits unique molecular interactions and metabolic pathways that make it a subject of significant pharmacological interest.
Synthesis and Metabolism
The compound is synthesized through nucleophilic substitution between α,α-dibromo-p-xylene and potassium selenocyanate, achieving 80% yield . Key metabolic characteristics include:
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Rapid absorption following oral administration in rats
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Primary excretion via feces (70%) and urine (30%) within 48 hours
Chemopreventive Mechanisms
Enzymatic Modulation
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Glutathione S-transferase (GST): Increases activity by 40-60% in hepatic and oral tissues
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Quinone reductase: Elevates hepatic activity by 35% while reducing lingual activity
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Phase II detoxification enzymes: Upregulates multiple isoforms through Nrf2 pathway activation
Genetic and Epigenetic Effects
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Reduces 4-nitroquinoline-N-oxide-induced mutagenesis by 15-30% in rat tongue epithelium
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Suppresses p53 protein overexpression by 45-90% in carcinogen-exposed tissues
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Inhibits Akt phosphorylation and androgen receptor signaling in prostate cancer cells
Preclinical Efficacy
Comparative Pharmacodynamics
In prostate cancer models:
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p-XSC (10 μM): Causes 5.8-fold apoptosis increase within 24 hours
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Selenomethionine (100 μM): No significant apoptosis induction
The compound's para-xylene backbone enhances tissue specificity compared to aliphatic selenium analogs .
Toxicity Profile
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